molecular formula C17H14N2O5S B2363591 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide CAS No. 895458-18-1

2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide

Cat. No.: B2363591
CAS No.: 895458-18-1
M. Wt: 358.37
InChI Key: JOAGGFZQEJVOMC-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide is a synthetic acetamide derivative characterized by a benzenesulfonyl group attached to the acetamide core and an N-linked 2-methyl-1,3-dioxoisoindol-5-yl moiety. This structure combines sulfonyl and isoindole functionalities, which are known to influence pharmacokinetic and pharmacodynamic properties. The benzenesulfonyl group may enhance metabolic stability and receptor binding, while the isoindole moiety could contribute to interactions with biological targets such as kinases or proteases.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-19-16(21)13-8-7-11(9-14(13)17(19)22)18-15(20)10-25(23,24)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAGGFZQEJVOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction of 2-Methylisoindoline-1,3-dione

The 5-amino group is introduced via nitration followed by reduction. Starting with 2-methylisoindoline-1,3-dione, nitration using fuming nitric acid in concentrated sulfuric acid selectively functionalizes the 5-position. Subsequent reduction of the nitro group is achieved with hydrogen gas over a palladium catalyst or via catalytic hydrogenation, yielding 5-amino-2-methyl-1,3-dioxoisoindoline.

Alternative Route: Direct Amination

In cases where nitration proves inefficient, Ullmann-type coupling or Buchwald-Hartwig amination may be employed. For example, reacting 5-bromo-2-methylisoindoline-1,3-dione with ammonia under copper catalysis forms the amine derivative.

Preparation of Benzenesulfonylacetyl Chloride

Sulfonation of Acetic Acid Derivatives

Benzenesulfonylacetic acid is synthesized by reacting benzene sulfonyl chloride with sodium acetylate. The resulting sodium salt is acidified to yield benzenesulfonylacetic acid, which is then treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

Reaction Scheme:
$$
\text{C}6\text{H}5\text{SO}2\text{Cl} + \text{CH}3\text{COONa} \rightarrow \text{C}6\text{H}5\text{SO}2\text{CH}2\text{COONa} \xrightarrow{\text{HCl}} \text{C}6\text{H}5\text{SO}2\text{CH}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{C}6\text{H}5\text{SO}2\text{CH}_2\text{COCl}
$$

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

The amine intermediate (5-amino-2-methyl-1,3-dioxoisoindoline) is reacted with benzenesulfonylacetyl chloride in a biphasic system (water/dichloromethane) using sodium hydroxide as a base. This method ensures rapid acylation while minimizing side reactions.

Typical Conditions:

  • Solvent: Dichloromethane/water (1:1)
  • Base: 10% NaOH (aqueous)
  • Temperature: 0–5°C (ice bath)
  • Yield: 70–85%

Carbodiimide-Mediated Coupling

For enhanced efficiency, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed in anhydrous dimethylformamide (DMF). This approach is preferred for moisture-sensitive substrates.

Procedure:

  • Dissolve 5-amino-2-methyl-1,3-dioxoisoindoline (1 equiv) and benzenesulfonylacetic acid (1.2 equiv) in DMF.
  • Add EDC (1.5 equiv) and HOBt (1.5 equiv).
  • Stir at room temperature for 12–24 hours.
  • Quench with water and extract with ethyl acetate.
  • Purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

Optimization and Challenges

Regioselectivity and Byproduct Formation

Competing acylation at the 4-position of the isoindolinone ring is mitigated by steric hindrance from the 2-methyl group. However, excess acylating agent may lead to over-sulfonation. Thin-layer chromatography (TLC) monitoring is critical to optimize reaction times.

Purification Techniques

  • Crystallization: The crude product is recrystallized from acetonitrile/water (9:1) to remove unreacted starting materials.
  • Column Chromatography: Employed for high-purity demands, using gradients of hexane/ethyl acetate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 5H, aromatic), 4.32 (s, 2H, CH₂), 2.51 (s, 3H, CH₃).
  • IR (KBr): 1720 cm⁻¹ (C=O, imide), 1685 cm⁻¹ (C=O, amide), 1350 cm⁻¹ (S=O).

Mass Spectrometry

  • ESI-MS: m/z 401.1 [M+H]⁺ (calculated for C₁₈H₁₅N₂O₅S: 401.07).

Industrial-Scale Considerations

Solid-Phase Synthesis

The patent US6710208B2 highlights resin-bound intermediates for scalable production. For instance, anchoring 5-amino-2-methyl-1,3-dioxoisoindoline to Wang resin enables iterative coupling and cleavage steps, reducing purification burdens.

Green Chemistry Approaches

Recent advances utilize mechanochemical grinding (ball milling) for solvent-free amidation, achieving yields >90% with minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group can yield sulfone derivatives, while reduction of the acetamide group can produce amine derivatives.

Scientific Research Applications

2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology

Biological Activity

The compound 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide is a member of the isoindole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H13N2O4SC_{14}H_{13}N_{2}O_{4}S, with a molecular weight of approximately 303.33 g/mol. The compound features a benzenesulfonyl group and an isoindole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Metabotropic Glutamate Receptors (mGluRs) : The compound acts as a positive allosteric modulator of mGluR5, influencing synaptic transmission and neuronal excitability. Activation of these receptors can lead to downstream signaling pathways involving phospholipase C, resulting in increased intracellular calcium levels and activation of protein kinase C.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of isoindole compounds exhibit antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Antimicrobial Potential

Research has shown that derivatives of this compound possess significant antimicrobial activity. A study evaluated the antimicrobial efficacy against several bacterial strains:

Compound Tested Strain Minimum Inhibitory Concentration (MIC)
BTC-jStaphylococcus aureus12.5 µg/mL
BTC-jBacillus subtilis6.25 µg/mL
BTC-jEscherichia coli3.125 µg/mL
BTC-jPseudomonas aeruginosa6.25 µg/mL

These results indicate that the compound exhibits potent antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, compounds related to this structure have been studied for anti-inflammatory effects. A docking study indicated that these compounds could inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study synthesized several isoindole derivatives, including the target compound, and evaluated their antimicrobial potential against clinical isolates. The results demonstrated that modifications in the structure significantly influenced the antimicrobial activity, highlighting the importance of the benzenesulfonyl group in enhancing efficacy against resistant strains .
  • Docking Studies on COX-2 Inhibition : Another study focused on the computational modeling of the compound's interaction with COX-2. The findings suggested that specific substitutions on the aromatic ring could improve binding affinity and selectivity towards COX-2 over COX-1, potentially reducing side effects associated with non-selective NSAIDs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetamide derivatives are a versatile class of compounds with varied substituents that dictate their biological profiles. Below is a detailed comparison of 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide with structurally or functionally related compounds from the literature.

Structural Analogues and Their Key Features

Compound Name / ID Core Structure Modifications Reported Activities Reference(s)
This compound - Benzenesulfonyl group
- 2-methyl-1,3-dioxoisoindol-5-yl N-substituent
Not explicitly reported (Inferred: Potential kinase inhibition or antimicrobial activity) -
N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide (KCH-1521) - Benzo[d][1,3]dioxol-5-yloxy group
- Indole-ethylcarbamoyl chain
Talin modulator; inhibits HUVEC migration and angiogenesis
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) - Piperazine-sulfonyl-benzo[d]thiazole
- 3,5-Difluorophenyl
Antimicrobial (gram-positive bacteria)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide - Trifluoromethylbenzothiazole
- 3-Methoxyphenyl
Patent-listed (Potential anticancer or enzyme inhibition)
N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide (4) - Nitronaphthofuran core
- Hydrazinylcarbonyl side chain
Antibacterial (synthesized for structure-activity relationship studies)

Key Comparative Insights

  • Sulfonyl vs. Non-Sulfonyl Derivatives: The benzenesulfonyl group in the target compound distinguishes it from derivatives like KCH-1521 (which features a benzodioxol-oxy group). Sulfonyl-containing analogs, such as compound 47, demonstrate enhanced antimicrobial activity against gram-positive bacteria, suggesting that the sulfonyl moiety may improve membrane permeability or target binding .
  • Isoindole vs. Heterocyclic Cores :
    The 2-methyl-1,3-dioxoisoindol-5-yl group contrasts with the benzothiazole (e.g., patent compounds ) or naphthofuran (e.g., compound 4 ) cores seen in other derivatives. Isoindole derivatives are less commonly reported in antimicrobial contexts but are associated with kinase inhibition due to their planar aromatic structure.

  • Biological Activity Trends: Antimicrobial Activity: Compounds with sulfonyl-piperazine linkages (e.g., 47, 48) show broad-spectrum activity, while naphthofuran derivatives (e.g., 4) are tailored for specific bacterial targets .

Pharmacological Data Gaps

Further studies are needed to validate these hypotheses.

Q & A

Q. Table 1. Comparative IC50_{50} Values of Related Compounds

CompoundIC50_{50} (μM)Biological Activity
N-(1,3-dioxoisoindol-5-yl)acetamide130.00Moderate anticancer
Target compound (this study)110.00Enhanced reactivity

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in cancer cell lines?

  • Methodology :
  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) or apoptosis-related caspases using fluorogenic substrates. For example, caspase-3 activation can be monitored via cleavage of Ac-DEVD-AMC .
  • Transcriptomic profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, autophagy) and validate findings with qPCR .

Q. How can X-ray crystallography (e.g., SHELX software) be applied to determine the compound’s molecular conformation?

  • Methodology :
  • Crystal growth : Dissolve the compound in a 1:1 DCM/hexane mixture and allow slow evaporation at 4°C to obtain single crystals .
  • Data refinement : Use SHELXL for structure solution and refinement. Key parameters include thermal displacement factors for the benzenesulfonyl group and hydrogen-bonding interactions between the acetamide and isoindole moieties .

Q. What methodologies are effective for designing and testing derivatives to improve solubility without compromising bioactivity?

  • Methodology :
  • Derivatization : Introduce polar groups (e.g., hydroxyl, amine) at the benzene ring or isoindole nitrogen. Monitor solubility via shake-flask assays in PBS (pH 7.4) .
  • In silico modeling : Use tools like Schrödinger’s QikProp to predict logP and aqueous solubility of derivatives before synthesis .

Experimental Design Challenges

Q. How can researchers address instability of the compound under physiological pH conditions during in vitro assays?

  • Methodology :
  • Buffer optimization : Use phosphate-buffered saline (PBS) at pH 6.5–7.0 to minimize hydrolysis of the sulfonyl group. Stability can be monitored via HPLC over 24-hour periods .
  • Prodrug design : Mask the sulfonyl group with enzymatically cleavable protecting groups (e.g., ester linkages) to enhance stability in cell culture media .

Q. What statistical approaches are recommended for analyzing dose-response data in heterogeneous cell populations?

  • Methodology :
  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill coefficients.
  • Bootstrap resampling : Assess variability in dose-response curves, particularly for assays with high cell-to-cell heterogeneity .

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